Benzyl 3-sulfamoylpiperidine-1-carboxylate
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Overview
Description
Benzyl 3-sulfamoylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate followed by sulfamoylation. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-sulfamoylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Benzyl 3-sulfamoylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Medicine: It may be used in the development of new therapeutic agents, especially in the field of drug discovery and design.
Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Benzyl 3-sulfamoylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Sulfamoyl-containing compounds
Benzyl esters
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Properties
IUPAC Name |
benzyl 3-sulfamoylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCHEDSLMLHTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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